Hemoglobin Cross-Linking Efficiency
In a systematic structure–activity study of acyl esters of salicylic acid and 3,5‑dibromosalicylic acid, bis(salicyl) esters—both non‑brominated and brominated—demonstrated unequivocally higher reactivity toward hemoglobin than the corresponding mono‑salicyl esters. The fumarate‑linked bis(salicyl) compounds achieved covalent β‑subunit bridging, whereas mono‑esters produced only single‑site acylation without cross‑link formation [1].
| Evidence Dimension | Hemoglobin acylation reactivity (qualitative ranking; β‑subunit cross‑link formation) |
|---|---|
| Target Compound Data | Bis(salicyl) fumarate: forms covalent β–β cross‑links at Lys 82; reactivity exceeds mono‑esters |
| Comparator Or Baseline | Corresponding mono‑salicyl esters: produce single‑site acylation only; no inter‑subunit cross‑link |
| Quantified Difference | Bis‑ester > mono‑ester for cross‑linking; bis‑esters form covalent β‑bridges, mono‑esters do not |
| Conditions | Cell‑free hemoglobin (6% solution) and 20% erythrocyte suspensions in isotonic phosphate buffer, pH 7.2; reagent concentration 5 mM |
Why This Matters
Procurement of a mono‑salicyl ester cannot substitute for bis(salicyl) fumarate in any protocol requiring hemoglobin inter‑subunit cross‑linking, as mono‑esters lack the bifunctional topology essential for covalent β‑chain bridging.
- [1] Zaugg RH, Walder JA, Walder RY, Steele JM, Klotz IM. Modification of hemoglobin with analogs of aspirin. J Biol Chem. 1980 Apr 10;255(7):2816-21. PMID: 7358711. View Source
